molecular formula C8H5FN2O B13725911 3-(4-Fluorophenyl)-1,2,5-oxadiazole

3-(4-Fluorophenyl)-1,2,5-oxadiazole

Cat. No.: B13725911
M. Wt: 164.14 g/mol
InChI Key: MORZPEXVOAGRCG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2,5-oxadiazole is a heterocyclic compound that contains a five-membered ring with three heteroatoms: one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzohydrazide with an appropriate nitrile oxide precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2,5-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom on the phenyl ring can enhance binding affinity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,5-oxadiazole: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-1,2,5-oxadiazole: Contains a methyl group instead of fluorine.

    3-(4-Nitrophenyl)-1,2,5-oxadiazole: Contains a nitro group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-1,2,5-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H

InChI Key

MORZPEXVOAGRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2)F

Origin of Product

United States

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